molecular formula C8H15NO2 B15218670 (S)-2-Oxa-8-azaspiro[4.5]decan-4-ol

(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol

Cat. No.: B15218670
M. Wt: 157.21 g/mol
InChI Key: TUXFSVNDVGOMQY-SSDOTTSWSA-N
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Description

(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol is a spirocyclic compound that features a unique structure combining an oxygen and nitrogen heterocycle. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Oxa-8-azaspiro[4.5]decan-4-ol typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under basic conditions to form the spirocyclic intermediate, which is then further functionalized to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the nitrogen atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Oxa-8-azaspiro[4.5]decan-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Oxa-8-azaspiro[45]decan-4-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol

InChI

InChI=1S/C8H15NO2/c10-7-5-11-6-8(7)1-3-9-4-2-8/h7,9-10H,1-6H2/t7-/m1/s1

InChI Key

TUXFSVNDVGOMQY-SSDOTTSWSA-N

Isomeric SMILES

C1CNCCC12COC[C@H]2O

Canonical SMILES

C1CNCCC12COCC2O

Origin of Product

United States

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